

# Fezagepras (PBI-4050) and Pirfenidone Coadministration: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fezagepras |           |
| Cat. No.:            | B1681739   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the drug-drug interaction between **fezagepras** (PBI-4050) and pirfenidone. The following frequently asked questions (FAQs) and troubleshooting guide address potential issues and provide insights based on available clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: What is the nature of the drug-drug interaction between **fezagepras** (PBI-4050) and pirfenidone?

A Phase 2 clinical trial (NCT02538536) in patients with idiopathic pulmonary fibrosis (IPF) revealed a significant drug-drug interaction when **fezagepras** (800 mg daily) was coadministered with pirfenidone.[1][2][3] This interaction resulted in a reduced pharmacokinetic profile for **fezagepras**, characterized by a lower maximum plasma concentration (Cmax) and a faster metabolism, leading to a shorter half-life.[1][2] This interaction was not observed when **fezagepras** was administered alone or in combination with nintedanib.

Q2: How does this interaction affect the efficacy of **fezagepras**?

The altered pharmacokinetic profile of **fezagepras** when co-administered with pirfenidone appears to negatively impact its efficacy. In the aforementioned Phase 2 trial, the combination therapy group showed a statistically significant decline in Forced Vital Capacity (FVC), a key







measure of lung function, over 12 weeks. In contrast, patients receiving **fezagepras** alone or in combination with nintedanib exhibited stable FVC.

Q3: What is the proposed mechanism for this drug-drug interaction?

While the exact mechanism has not been definitively elucidated in the available literature, it is hypothesized that pirfenidone may induce the activity of cytochrome P450 enzymes responsible for the metabolism of **fezagepras**. Pirfenidone is primarily metabolized by the hepatic CYP1A2 enzyme system. It is possible that pirfenidone induces one or more CYP enzymes that also metabolize **fezagepras**, leading to its increased clearance and reduced exposure.

Q4: What are the known mechanisms of action for fezagepras and pirfenidone?

**Fezagepras** (PBI-4050) is an orally active small molecule that acts as an agonist for G-protein coupled receptor 40 (GPR40) and an antagonist for GPR84. By modulating these receptors, **fezagepras** is designed to reduce inflammation and fibrosis.

Pirfenidone is an anti-fibrotic agent that has been shown to downregulate the production of growth factors and procollagens. Its mechanism of action is thought to involve the inhibition of transforming growth factor-beta (TGF- $\beta$ ) signaling, a key pathway in the development of fibrosis.

### **Troubleshooting Guide for Experimental Studies**

This guide is intended to assist researchers in designing and interpreting experiments involving the co-administration of **fezagepras** and pirfenidone.

# Troubleshooting & Optimization

Check Availability & Pricing

| Potential Issue                                                          | Possible Cause                                                                                                                                                                                   | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Reduced or absent efficacy of fezagepras in the presence of pirfenidone. | Drug-drug interaction leading to sub-therapeutic plasma concentrations of fezagepras.                                                                                                            | 1. Monitor Pharmacokinetics: Conduct pharmacokinetic analysis to measure plasma concentrations of fezagepras when co-administered with pirfenidone. 2. Dose Adjustment Study: Consider designing a study to evaluate if increasing the dose of fezagepras can overcome the metabolic induction by pirfenidone to achieve therapeutic exposure. 3. Alternative Combinations: Investigate the combination of fezagepras with other anti- fibrotic agents that do not share the same metabolic pathways, such as nintedanib, where no significant interaction was observed. |
| Unexpected variability in experimental results.                          | Differences in the metabolic enzyme profiles of the experimental subjects (animal models or human participants). Genetic polymorphisms in CYP enzymes can lead to variations in drug metabolism. | 1. Genotyping: If feasible, genotype study subjects for relevant CYP450 enzymes to identify potential fast or slow metabolizers. 2. Stratify Analysis: Analyze data based on metabolic profiles to understand the impact of genetic variability on the drugdrug interaction.                                                                                                                                                                                                                                                                                             |
| Difficulty in replicating in-vitro findings in in-vivo models.           | The drug-drug interaction is likely dependent on hepatic metabolism, which may not be                                                                                                            | Utilize In-Vivo Models:     Prioritize in-vivo animal models     for studying the interaction     between fezagepras and                                                                                                                                                                                                                                                                                                                                                                                                                                                 |



fully recapitulated in in-vitro cell culture models.

pirfenidone. 2. Humanized Liver Models: Consider using advanced in-vitro models such as 3D liver spheroids or liveron-a-chip systems that better mimic human hepatic metabolism.

## **Quantitative Data Summary**

The following tables summarize the key efficacy and pharmacokinetic findings from the Phase 2 clinical trial (NCT02538536).

## Efficacy: Change in Forced Vital Capacity (FVC) after 12

Weeks

| Treatment<br>Group             | Mean Change<br>in FVC (%<br>predicted) | p-value | Mean Change<br>in FVC (mL) | p-value |
|--------------------------------|----------------------------------------|---------|----------------------------|---------|
| Fezagepras<br>(PBI-4050) Alone | -1.11%                                 | 0.4759  | -12.2 mL                   | 0.7959  |
| Fezagepras +<br>Nintedanib     | +0.06%                                 | 0.9513  | +1.87 mL                   | 0.9539  |
| Fezagepras +<br>Pirfenidone    | -2.69%                                 | 0.0240  | -102 mL                    | 0.0124  |

Data sourced from Khalil N, et al. Eur Respir J. 2019.

#### Pharmacokinetics of Fezagepras (PBI-4050)



| Treatment Group                 | Maximum Plasma<br>Concentration<br>(Cmax) | Area Under the<br>Curve (AUC)  | Half-life (t½)                 |
|---------------------------------|-------------------------------------------|--------------------------------|--------------------------------|
| Fezagepras (PBI-<br>4050) Alone | Not Reported                              | Not Reported                   | Not Reported                   |
| Fezagepras +<br>Nintedanib      | Similar to Fezagepras<br>Alone            | Similar to Fezagepras<br>Alone | Similar to Fezagepras<br>Alone |
| Fezagepras +<br>Pirfenidone     | Reduced                                   | Reduced                        | Shorter                        |

Qualitative description based on the findings reported by Khalil N, et al. in Eur Respir J. 2019. Specific quantitative data was not provided in the publication.

# Experimental Protocols Phase 2 Clinical Trial (NCT02538536) Methodology

- Study Design: A 12-week, open-label, single-arm Phase 2 study conducted at six sites in Canada.
- Patient Population: 40 adult patients with a diagnosis of Idiopathic Pulmonary Fibrosis (IPF).
- Treatment Arms:
  - **Fezagepras** (PBI-4050) monotherapy (n=9)
  - **Fezagepras** (PBI-4050) in combination with nintedanib (n=16)
  - Fezagepras (PBI-4050) in combination with pirfenidone (n=16)
- Dosage: Fezagepras (PBI-4050) was administered orally at a dose of 800 mg once daily.
- Primary Outcome: Safety and tolerability of fezagepras.
- Secondary Outcomes: Efficacy was assessed by changes in pulmonary function tests, including Forced Vital Capacity (FVC).



Pharmacokinetic Sub-study: A subset of patients participated in a pharmacokinetic sub-study
to evaluate the plasma concentration profiles of fezagepras. Blood samples were collected
at pre-defined time points after drug administration.

# Visualizations

### **Experimental Workflow of the Phase 2 Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial for Fezagepras (PBI-4050) in IPF.

## Proposed Signaling Pathway for Fezagepras (PBI-4050)





Click to download full resolution via product page

Caption: Proposed mechanism of action for Fezagepras (PBI-4050).

# TGF- $\beta$ Signaling Pathway and Pirfenidone's Site of Action





Click to download full resolution via product page

Caption: Pirfenidone's inhibitory effect on the TGF-β signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fezagepras (PBI-4050) and Pirfenidone Coadministration: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681739#fezagepras-pbi-4050-drug-drug-interactionwith-pirfenidone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com